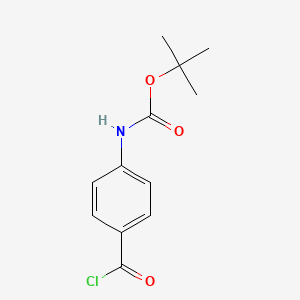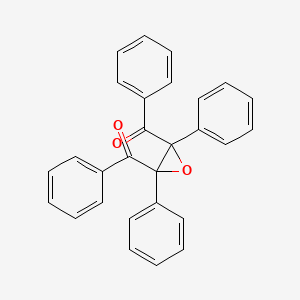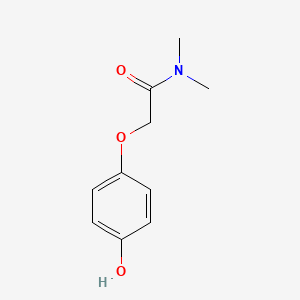![molecular formula C16H16O3 B13987488 Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- CAS No. 87307-77-5](/img/structure/B13987488.png)
Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C16H16O3 It is a derivative of acetophenone, featuring methoxy and phenylmethoxy substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- typically involves the reaction of 3-methoxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, involving automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but with the phenylmethoxy group at the para position.
2-Methoxy-1-phenyl-ethanone: Lacks the phenylmethoxy group, making it less complex.
1-[2-Hydroxy-3-nitro-5-(phenylmethoxy)phenyl]ethanone: Contains additional functional groups, such as hydroxyl and nitro groups.
Uniqueness
Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
87307-77-5 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-(3-methoxy-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-12(17)14-9-6-10-15(18-2)16(14)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
Clave InChI |
BMKMDHRZSAIZTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC=C1)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


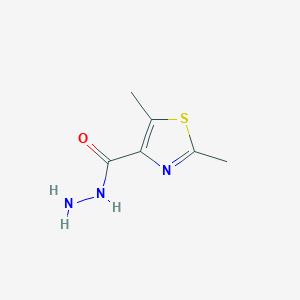
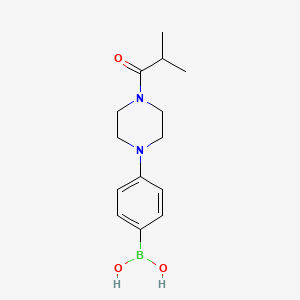
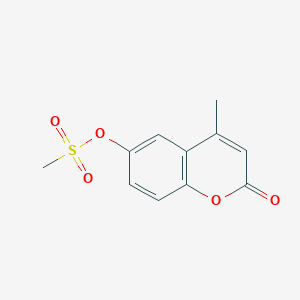
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)

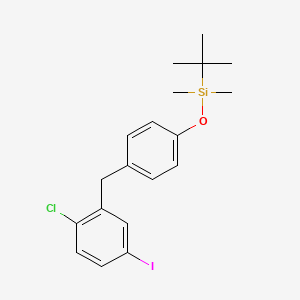
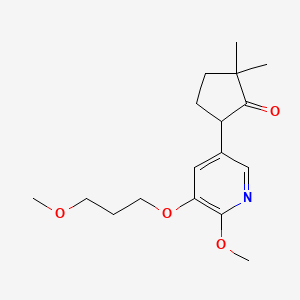
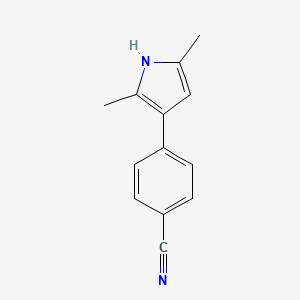
![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)
